6-Methyl-2-propylquinoline-4-carbothioamide 6-Methyl-2-propylquinoline-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 62078-00-6
VCID: VC19489553
InChI: InChI=1S/C14H16N2S/c1-3-4-10-8-12(14(15)17)11-7-9(2)5-6-13(11)16-10/h5-8H,3-4H2,1-2H3,(H2,15,17)
SMILES:
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol

6-Methyl-2-propylquinoline-4-carbothioamide

CAS No.: 62078-00-6

Cat. No.: VC19489553

Molecular Formula: C14H16N2S

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-propylquinoline-4-carbothioamide - 62078-00-6

Specification

CAS No. 62078-00-6
Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
IUPAC Name 6-methyl-2-propylquinoline-4-carbothioamide
Standard InChI InChI=1S/C14H16N2S/c1-3-4-10-8-12(14(15)17)11-7-9(2)5-6-13(11)16-10/h5-8H,3-4H2,1-2H3,(H2,15,17)
Standard InChI Key LUNWWJGPSNOZGV-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

6-Methyl-2-propylquinoline-4-carbothioamide features a planar quinoline ring system, which facilitates π-π stacking interactions critical for binding biological targets. The carbothioamide group (C(=S)NH2-\text{C}(=\text{S})\text{NH}_{2}) introduces hydrogen-bonding capabilities and enhanced metabolic stability compared to its carboxamide counterparts. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC14H16N2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{S}
Molecular Weight244.36 g/mol
IUPAC Name6-methyl-2-propylquinoline-4-carbothioamide
SMILESCCCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N
InChI KeyLUNWWJGPSNOZGV-UHFFFAOYSA-N

The compound’s lipophilicity (clogP3.2\text{clogP} \approx 3.2) suggests moderate membrane permeability, while the thiocarbonyl group may influence redox properties .

Spectroscopic Data

Although experimental spectral data (e.g., NMR, IR) for 6-methyl-2-propylquinoline-4-carbothioamide are unavailable, analogous quinoline-4-carbothioamides exhibit characteristic absorptions:

  • IR: Strong bands near 1250 cm1^{-1} (C=S stretch) and 3350 cm1^{-1} (N–H stretch) .

  • 1H^{1}\text{H} NMR: Resonances for quinoline protons (δ 7.5–8.9 ppm), methyl groups (δ 1.2–2.5 ppm), and thiourea protons (δ 6.8–7.2 ppm) .

Synthesis and Derivative Optimization

General Quinoline Synthesis

Quinoline derivatives are typically synthesized via:

  • Pfitzinger Reaction: Condensation of isatin derivatives with ketones in basic conditions to form quinoline-4-carboxylic acids .

  • Cyclization Reactions: Acid-catalyzed cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.

For 6-methyl-2-propylquinoline-4-carbothioamide, a plausible route involves:

  • Synthesis of 6-methyl-2-propylquinoline-4-carboxylic acid via Pfitzinger reaction using 5-methylisatin and 2-pentanone.

  • Conversion to the acid chloride using thionyl chloride.

  • Treatment with ammonium thiocyanate to introduce the carbothioamide group .

Challenges in Derivative Design

Optimizing quinoline derivatives requires balancing lipophilicity and solubility. For example, replacing bromine (high clogP\text{clogP}) with methyl groups in analogous compounds improved hepatic microsomal stability by 40% . The propyl substituent in 6-methyl-2-propylquinoline-4-carbothioamide may reduce crystallinity, necessitating formulation strategies for enhanced bioavailability.

Biological Activity and Mechanisms

Antibacterial and Anticancer Activity

Quinoline derivatives disrupt bacterial DNA gyrase and topoisomerase IV. The thiourea moiety in 6-methyl-2-propylquinoline-4-carbothioamide could enhance Gram-negative penetration by chelating lipopolysaccharides . In oncology, quinoline thioureas induce apoptosis via caspase-3 activation, with IC50_{50} values < 10 μM in breast cancer models .

Future Directions and Applications

Drug Development

Structural optimization could focus on:

  • Replacing the propyl group with fluorinated alkyl chains to improve solubility (clogP\text{clogP} reduction by 0.5 units) .

  • Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for intravenous delivery.

Target Identification

Proteomic studies using affinity-based probes could elucidate binding partners in Plasmodium or cancer cells. CRISPR-Cas9 screens may identify resistance mechanisms, guiding combination therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator